2-[(2-Phenylethyl)amino]butan-1-ol
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Overview
Description
2-[(2-Phenylethyl)amino]butan-1-ol is an organic compound that belongs to the class of alcohols It contains a hydroxyl group (-OH) attached to a butane chain, which is further substituted with a phenylethylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Phenylethyl)amino]butan-1-ol typically involves the reaction of 2-phenylethylamine with butanal in the presence of a reducing agent. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product. Common reducing agents used in this process include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and optimized reaction parameters such as temperature, pressure, and solvent choice can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Phenylethyl)amino]butan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound, such as a ketone or aldehyde.
Reduction: The compound can be reduced to form a corresponding amine or alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halides or ethers.
Scientific Research Applications
2-[(2-Phenylethyl)amino]butan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems and its role as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(2-Phenylethyl)amino]butan-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
2-Phenylethanol: Similar structure but lacks the amino group.
2-Phenylethylamine: Similar structure but lacks the hydroxyl group.
Butan-1-ol: Similar structure but lacks the phenylethylamino group.
Uniqueness
2-[(2-Phenylethyl)amino]butan-1-ol is unique due to the presence of both the phenylethylamino and hydroxyl groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-(2-phenylethylamino)butan-1-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO/c1-2-12(10-14)13-9-8-11-6-4-3-5-7-11/h3-7,12-14H,2,8-10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLRRMIWDZXVQEN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)NCCC1=CC=CC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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